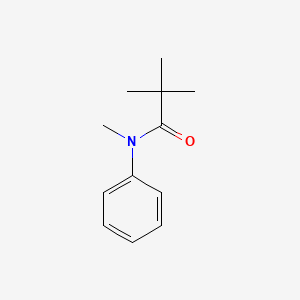

N,2,2-trimethyl-N-phenylpropanamide

Description

Properties

IUPAC Name |

N,2,2-trimethyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2,3)11(14)13(4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUNOBFEEYKPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461906 | |

| Record name | Propanamide, N,2,2-trimethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16002-41-8 | |

| Record name | Propanamide, N,2,2-trimethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

N,2,2-trimethyl-N-phenylpropanamide has been investigated for its potential analgesic effects. Compounds within the propanamide class often exhibit activity at opioid receptors, suggesting that this compound could serve as a lead structure for developing new analgesics. Studies have indicated that modifications to the amide group can enhance receptor affinity and selectivity, which is crucial for minimizing side effects associated with traditional opioids .

GPR88 Agonism

Recent research has highlighted the role of GPR88, a G protein-coupled receptor implicated in various neuropsychiatric disorders. N,N-dimethyl derivatives of propanamide have shown promising results in activating GPR88, indicating that this compound could be further explored as a scaffold for developing GPR88 agonists aimed at treating conditions such as addiction and anxiety disorders .

Organic Synthesis

Intermediate for Synthesis

this compound serves as an important intermediate in organic synthesis. It can be transformed into various biologically active compounds through reactions such as acylation and alkylation. For instance, it has been used to synthesize substituted indole derivatives, which are known for their diverse biological activities .

Ring Expansion Reactions

The compound has been utilized in ring expansion reactions to generate more complex structures. For example, its derivatives have been involved in synthesizing 2H-azirine compounds through a series of chemical transformations that include the use of phosgene and triethylamine . This method opens pathways for producing novel compounds with potential pharmaceutical applications.

Material Science

Polymer Chemistry

In the realm of polymer chemistry, this compound can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. Research indicates that amide functionalities can improve the solubility and processability of polymers, making them suitable for various applications including coatings and adhesives .

Comprehensive Data Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Analgesic and anti-inflammatory properties; GPR88 agonism | Development of new pain relief medications |

| Organic Synthesis | Intermediate for synthesizing biologically active compounds; ring expansion reactions | Creation of complex structures for drug discovery |

| Material Science | Incorporation into polymers to enhance thermal stability and mechanical properties | Improved performance in coatings and adhesives |

Case Studies

-

GPR88 Agonist Development

A study focusing on the structure-activity relationship (SAR) of GPR88 agonists demonstrated that modifications to the phenylpropamide structure could yield compounds with improved efficacy in reducing alcohol self-administration in animal models. This emphasizes the therapeutic potential of N,N-dimethyl derivatives derived from this compound . -

Synthesis of Indole Derivatives

Research on synthesizing indole derivatives from N,N-dimethyl-N-phenylpropanamide revealed that specific reaction conditions could lead to high yields of desired products with significant biological activity. This underscores the utility of this compound in drug development pipelines targeting various diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N,2,2-trimethyl-N-phenylpropanamide, and how do reaction conditions (e.g., solvent, catalyst) affect product distribution?

- Methodological Answer: The compound is synthesized via C-H activation using benzamide derivatives under palladium or copper catalysis. Key parameters include solvent choice (e.g., methanol, DCE, or DMSO) and reaction temperature. For example, in methanol, unintended bis(4-methoxyphenol) diazene by-products may form due to solvent participation, necessitating rigorous solvent screening to optimize yield . Chromatographic purification (e.g., silica gel column) and spectroscopic monitoring (e.g., TLC) are critical for isolating the target compound.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of This compound?

- Methodological Answer:

- NMR Spectroscopy : Prioritize H and C NMR to confirm methyl group environments (e.g., 2,2-dimethyl substituents) and phenyl ring substitution patterns. For example, singlet peaks near δ 1.5 ppm in H NMR indicate geminal methyl groups .

- X-ray Crystallography : Resolve steric effects and confirm spatial arrangement, particularly for the N-phenyl and trimethylpropanamide moieties .

- SMILES/InChI Validation : Cross-reference with computational tools (e.g., PubChem) to validate connectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when employing This compound in C-H activation processes?

- Methodological Answer: Discrepancies often arise from solvent-dependent side reactions. Systematic solvent screens (e.g., DCE, dioxane, MeCN) and kinetic studies (e.g., time-resolved NMR) can identify optimal conditions. For instance, non-polar solvents like xylenes reduce methoxy by-product formation observed in methanol . Coupled with DFT calculations, researchers can model solvent interactions to predict stability of intermediates.

Q. What mechanistic insights explain the formation of bis(4-methoxyphenol) diazene as a by-product during C-H activation studies involving This compound?

- Methodological Answer: The diazene by-product forms via oxidative coupling of methoxy radicals generated in methanol. Mechanistic studies (e.g., radical trapping experiments with TEMPO) and isotopic labeling (O-methanol) confirm solvent participation. Adjusting to aprotic solvents (e.g., DCE) or using radical inhibitors suppresses this pathway .

Q. What computational modeling approaches are recommended to predict the reactivity of This compound in heterocyclic synthesis?

- Methodological Answer: Density Functional Theory (DFT) calculations can model steric hindrance from the 2,2-dimethyl group and electronic effects of the N-phenyl moiety. Focus on Fukui indices to predict electrophilic/nucleophilic sites for cross-coupling reactions. Molecular docking studies may further explore interactions with catalytic metal centers (e.g., Pd or Cu) .

Q. How does the steric and electronic configuration of This compound influence its participation in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer: The 2,2-dimethyl group creates steric bulk, limiting para-substitution on the phenyl ring. Electronic effects (e.g., electron-withdrawing amide) activate ortho/para positions, but steric hindrance directs reactivity to meta positions. Experimental validation via Hammett plots and competitive SNAr trials with fluorobenzene derivatives can quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.